5-Methylimidazo[1,2-a]pyrimidine
Overview
Description
5-Methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H8N2. It has a molecular weight of 132.1625 . It is an important fused bicyclic 5,6 heterocycle that has been recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .
Molecular Structure Analysis
The molecular structure of 5-Methylimidazo[1,2-a]pyridine consists of a fused bicyclic 5,6 heterocycle . The structure can be visualized using Java or Javascript .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine has been involved in various chemical reactions including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Scientific Research Applications
Antimicrobial Activity
5-Methylimidazo[1,2-a]pyrimidine and its derivatives have demonstrated significant antimicrobial activity. For instance, compounds such as 5-n-Octylaminoimidazo[1,2-a]pyrimidine have shown substantial effectiveness against a variety of microorganisms, highlighting their potential in antimicrobial applications (Revanker et al., 1975).
Molecular and Supramolecular Structures
The study of the molecular and supramolecular structures of compounds like 5-Methylimidazo[1,2-a]pyrimidine is crucial in understanding their properties and potential applications. The structural determinations are essential for further exploration in fields such as material science and pharmaceuticals (Bueno et al., 2003).
Anti-inflammatory Activity
Some derivatives of 5-Methylimidazo[1,2-a]pyrimidine, such as 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic derivatives, have been synthesized and tested for their anti-inflammatory, analgesic, and ulcerogenic activities. Certain compounds in this group have exhibited notable anti-inflammatory action, which could be of interest for pharmaceutical development (Laneri et al., 1998).
Potential in AIDS Chemotherapy
Pyrimidine, a component of nucleic acid and structurally related to 5-Methylimidazo[1,2-a]pyrimidine, has been reported for its potential application in AIDS chemotherapy. This highlights the broader significance of pyrimidine derivatives in medicinal chemistry and their potential therapeutic applications (Ajani et al., 2019).
Antifungal Activity
Research has also been conducted on other pyrimidine derivatives, like thiazolo[4,5-d]pyrimidines, which have demonstrated significant antifungal activity. This indicates the potential of 5-Methylimidazo[1,2-a]pyrimidine derivatives in developing antifungal agents (Chhabria et al., 2011).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . It has been used in the development of new drugs, particularly against tuberculosis . Future research may focus on developing new synthetic approaches and functionalizations of this compound for further use in drug development .
properties
IUPAC Name |
5-methylimidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-8-7-9-4-5-10(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOQDXPSTICQQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=NC=CN12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylimidazo[1,2-a]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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